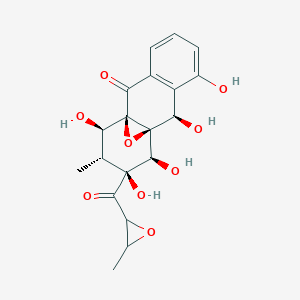

Anthrone, 4a,9a-epoxy-3-(2,3-epoxybutyryl)-1,2,3,4,4a,9a-hexahydro-1,3,4,5,10-pentahydroxy-2-methyl-

Description

Historical Context and Discovery of Cervicarcin

Cervicarcin, a notable antitumor antibiotic, was first discovered in the early 1960s. Researchers in Japan, during a screening program for new antibiotics from soil microorganisms, isolated this novel compound. jst.go.jpnii.ac.jp The discovery was the result of meticulous work to identify natural products with potential therapeutic applications. The initial reports highlighted its activity against certain types of tumors, sparking further investigation into its chemical and biological properties. jst.go.jp The name "Cervicarcin" itself hints at its intended application in cancer treatment, although its naming is not directly linked to cervical cancer. wikidoc.orgnih.govontosight.ai

The producing organism was identified as a new species of Streptomyces, which was named Streptomyces ogaensis. jst.go.jpnih.gov Subsequent studies focused on elucidating the complex chemical structure of Cervicarcin, which was found to be a member of the tetralin class of compounds. capes.gov.brnih.govacs.org This structural complexity, featuring multiple stereocenters and functional groups, has made it a continued subject of interest for both natural product chemists and synthetic organic chemists.

Bioproduction Origin of Cervicarcin

Streptomyces ogaensis as a Producer Organism

The bacterium responsible for the production of Cervicarcin is Streptomyces ogaensis. jst.go.jpnih.gov This species belongs to the genus Streptomyces, which is well-known for being a rich source of a wide variety of secondary metabolites, including many clinically important antibiotics and antitumor agents. healthline.com Taxonomic studies of Streptomyces ogaensis were conducted to characterize it as a novel species, distinguishing it from other known Streptomyces based on its morphological and physiological characteristics. nih.govmicrobiologyresearch.orguniversiteitleiden.nl The isolation of Cervicarcin from this organism underscores the vast and still largely untapped potential of actinomycetes in the discovery of new bioactive compounds.

Biosynthetic Analogues and Related Natural Products (e.g., Mensacarcin)

Cervicarcin is part of a family of structurally related natural products. One of the most well-studied analogues is Mensacarcin. researchgate.netnih.gov Mensacarcin is a highly oxygenated polyketide produced by Streptomyces bottropensis. nih.govthieme-connect.com It shares a similar hexahydroanthracene (B13798584) core structure with Cervicarcin. nih.gov Research into the biosynthesis of Mensacarcin has provided significant insights into the enzymatic machinery responsible for creating these complex molecules. researchgate.netnih.govthieme-connect.com

Studies on Mensacarcin have revealed that its potent cytotoxic effects are largely attributed to an epoxy group in its side chain. nih.govrcsb.org The enzyme responsible for this epoxidation, MsnO8, has been identified and characterized. nih.govrcsb.org The biosynthetic gene cluster for Mensacarcin has been heterologously expressed, allowing for the production of analogues. nih.gov Didesmethylmensacarcin is one such analogue that has been produced through genetic manipulation of the biosynthetic pathway. researchgate.netnih.govrcsb.org The study of these analogues helps in understanding the structure-activity relationships within this class of compounds and offers opportunities for creating novel derivatives with potentially improved therapeutic properties through combinatorial biosynthesis. thieme-connect.com

Classification and General Research Overview of Cervicarcin as an Antitumor Antibiotic

Cervicarcin is classified as an antitumor antibiotic. jst.go.jpnii.ac.jpmedchemexpress.commedchemexpress.com This class of compounds consists of microbial-derived substances that exhibit cytotoxic activity against cancer cells. healthline.com Antitumor antibiotics often function by interacting with DNA, interfering with its replication and transcription, or by generating reactive oxygen species that lead to cellular damage. healthline.com

Research has demonstrated that Cervicarcin exhibits a strong inhibitory effect against certain transplantable mouse tumors, such as sarcoma 180 and sarcoma NF. jst.go.jpmedchemexpress.commedchemexpress.commedchemexpress.eu However, its activity against other tumor models like sarcoma 37, Ehrman's ascites cancer, and Friend leukemia was found to be weak. medchemexpress.commedchemexpress.com The biological activity of Cervicarcin and its derivatives, including Cervicarcin methyl ether and tetraacetyl cervicarcin, has been a subject of investigation to understand their potential as anticancer agents. jst.go.jpontosight.ai The unique mechanism of action of related compounds like Mensacarcin, which shows low correlation with known anticancer agents, suggests that this family of natural products may represent a novel class of antitumor agents. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

18700-78-2 |

|---|---|

Molecular Formula |

C19H20O9 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

(1R,9R,10S,11S,12S,13R,14R)-7,9,11,12,14-pentahydroxy-13-methyl-12-(3-methyloxirane-2-carbonyl)-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one |

InChI |

InChI=1S/C19H20O9/c1-6-12(21)18-13(22)8-4-3-5-9(20)10(8)14(23)19(18,28-18)16(25)17(6,26)15(24)11-7(2)27-11/h3-7,11-12,14,16,20-21,23,25-26H,1-2H3/t6-,7?,11?,12-,14-,16+,17-,18+,19+/m1/s1 |

InChI Key |

ZGZVMKCZHDIFQA-ZHOLQEHSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@]23C(=O)C4=C([C@H]([C@]2(O3)[C@H]([C@@]1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |

Canonical SMILES |

CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |

Origin of Product |

United States |

Cervicarcin Biosynthesis and Genetic Engineering

Elucidation of Cervicarcin Biosynthetic Pathways

The blueprint for cervicarcin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) found in the producing organism, Streptomyces. The elucidation of this pathway has been primarily achieved through the study of the closely related napyradiomycins. The napyradiomycin BGC from Streptomyces sp. CNQ525 serves as the model for understanding the construction of this molecular family. secondarymetabolites.org

The pathway is a hybrid, utilizing precursors from both polyketide and mevalonate (B85504) pathways to construct the final meroterpenoid scaffold. nih.gov The core of the BGC contains genes encoding key enzymes responsible for assembling the naphthalene (B1677914) core and attaching the terpenoid-derived side chains. Gene knockout studies and sequencing of the BGC have been instrumental in assigning functions to the individual open reading frames (ORFs) within the cluster. secondarymetabolites.org

| Gene | Putative Function | Role in Biosynthesis |

|---|---|---|

| napB1 | Type III Polyketide Synthase (THNS) | Synthesizes the 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) core. |

| napT9 | Aromatic Prenyltransferase | Catalyzes the initial geranylation of the THN core. |

| napT8 | Aromatic Prenyltransferase | Catalyzes the second prenylation with dimethylallyl pyrophosphate (DMAPP). |

| napH1 | Vanadium-dependent Haloperoxidase (VHPO) | Performs oxidative dearomatization, chlorination, and etherification. |

| napH3 | Vanadium-dependent Haloperoxidase (VHPO) | Catalyzes an α-hydroxyketone rearrangement. |

| napH4 | Vanadium-dependent Haloperoxidase (VHPO) | Catalyzes the key chloronium-induced terpenoid cyclization. |

| napT5 | Putative mevalonate decarboxylase | Involved in the synthesis of terpenoid precursors. |

| napT6 | Putative mevalonate kinase | Involved in the synthesis of terpenoid precursors. |

Enzymatic Transformations in Cervicarcin Biosynthesis

The construction of cervicarcin involves a series of remarkable enzymatic transformations that build complexity from simple metabolic precursors. The pathway is particularly notable for its use of specialized enzymes that perform oxidative cyclizations.

Characterization of Key Biosynthetic Enzymes

Several key enzymes from the cervicarcin/napyradiomycin pathway have been characterized, revealing their specific roles in the assembly line. nih.gov

Aromatic Prenyltransferases (NapT8 and NapT9): These enzymes are responsible for attaching the isoprenoid side chains to the polyketide-derived aromatic core. NapT9 catalyzes the first step, attaching a geranyl pyrophosphate (GPP) unit to the 1,3,6,8-tetrahydroxynaphthalene (THN) core. nih.gov Later in the pathway, NapT8 adds a dimethylallyl pyrophosphate (DMAPP) unit. nih.gov

Vanadium-dependent Haloperoxidases (VHPOs): The pathway is distinguished by the presence of multiple VHPO homologs (NapH1, NapH3, NapH4). These enzymes utilize hydrogen peroxide and a halide ion (chloride) to perform complex oxidative reactions. NapH1 has a dual function, catalyzing both chlorination and etherification at different stages. nih.gov NapH3 is involved in an α-hydroxyketone rearrangement, and NapH4 performs the final, crucial cyclization step. nih.gov

Unique Mechanistic Insights (e.g., Polyketide Epoxide Formation)

A hallmark of the cervicarcin/napyradiomycin biosynthetic pathway is not epoxide formation, but a unique chloronium-induced terpenoid cyclization, which represents a fascinating piece of enzymatic machinery. This key transformation is catalyzed by the vanadium-dependent haloperoxidase NapH4. nih.gov

The process begins after the assembly of a linear, prenylated intermediate. NapH4 utilizes a chloride ion to generate a reactive chloronium ion. This electrophilic species initiates a cascade of cyclizations in the terpenoid portion of the molecule. This single enzymatic step efficiently establishes two stereocenters and forges a new carbon-carbon bond, creating the fused ring system characteristic of the molecule's structure. nih.gov This mechanism highlights the pathway's efficiency, using a single enzyme to orchestrate a complex and stereospecific transformation that would be challenging to achieve through traditional synthetic chemistry. nih.gov

Heterologous Expression and Recombinant Production Strategies

To overcome the limitations of natural production, such as low titers and complex fermentation processes, significant efforts have been directed towards the heterologous expression and engineering of the cervicarcin/napyradiomycin biosynthetic pathway. nih.govnih.gov

Genetic Engineering of Producer Strains

Genetic manipulation of the native Streptomyces producer strains is a primary strategy for enhancing the yield of secondary metabolites. frontiersin.org Common approaches include the overexpression of pathway-specific positive regulators or the deletion of repressors and genes involved in competing metabolic pathways. For cervicarcin-type compounds, optimizing the supply of essential precursors, such as those from the mevalonate pathway and the polyketide building blocks, is a key target for metabolic engineering to improve production titers.

Synthetic Biology Approaches for Pathway Optimization

Synthetic biology offers powerful tools for producing complex natural products like cervicarcin in more tractable host organisms. nih.gov The entire napyradiomycin BGC, despite its large size and high GC content, has been successfully cloned and expressed in heterologous Streptomyces hosts. secondarymetabolites.org

Key strategies include:

BGC Cloning and Refactoring: The large gene cluster is often captured on a bacterial artificial chromosome (BAC) for transfer into a suitable expression host, such as Streptomyces lividans or Streptomyces coelicolor. secondarymetabolites.org

Host Selection: Using a host strain that is genetically well-characterized and has a "clean" background (i.e., lacking many of its own secondary metabolite pathways) can simplify the detection and purification of the target compound. nih.gov

Total Enzymatic Synthesis: In a remarkable demonstration of synthetic biology, the entire biosynthetic pathway for napyradiomycins A1 and B1 has been reconstituted in vitro. nih.gov By combining the five necessary enzymes (NapT8, T9, H1, H3, and H4) with the required substrates in a single reaction vessel, researchers achieved the chemoenzymatic synthesis of these complex molecules in one day. nih.govepa.gov This "one-pot" synthesis represents an advanced strategy for producing complex, halogenated natural products and their analogs. nih.gov

Molecular and Cellular Mechanisms of Cervicarcin Action

Subcellular Targeting and Organelle Perturbation

The efficacy of an anticancer agent is often linked to its ability to localize within specific subcellular compartments and disrupt their function. Research into Cervicarcin and its analogues suggests a primary focus on the cell's powerhouses.

Evidence strongly suggests that mitochondria are a key target of Cervicarcin and its structurally related compounds. mun.ca Studies on Mensacarcin, a closely related polyketide, have provided significant insights that are believed to be relevant to Cervicarcin's mechanism. For instance, a fluorescently labeled Mensacarcin probe was observed to localize within the mitochondria of melanoma cells shortly after treatment. researchgate.netnih.gov This targeted accumulation is indicative of a mechanism that directly perturbs mitochondrial activity. researchgate.netnih.gov Research on the metabolism of Streptomyces sp., the bacteria that produce these compounds, notes that both Cervicarcin and Mensacarcin are thought to target mitochondria and cellular energy production. mun.ca

Modulation of Cellular Bioenergetics and Metabolic Flux

By targeting the mitochondria, Cervicarcin is positioned to significantly alter the energy metabolism of cancer cells. The study of its analogue, Mensacarcin, reveals a profound impact on cellular bioenergetics. Live-cell bioenergetic flux analysis demonstrated that Mensacarcin rapidly disrupts mitochondrial function and the production of energy. researchgate.netnih.govresearchgate.net This interference with mitochondrial respiration is a critical aspect of its anticancer effects. nih.gov Specifically, treatment with Mensacarcin leads to a swift and significant decrease in the cellular oxygen consumption rate (OCR), a direct measure of mitochondrial respiration. nih.gov However, unlike some mitochondrial inhibitors, it does not cause a compensatory increase in glycolysis, measured by the extracellular acidification rate (ECAR). At higher concentrations, it may even decrease ECAR, an effect seen with compounds that inhibit glycolysis itself. nih.gov

Table 1: Effects of the Related Compound Mensacarcin on Cellular Bioenergetics This table summarizes findings from studies on Mensacarcin, a structurally similar compound to Cervicarcin, which is believed to share a similar mechanism of action.

| Parameter Measured | Observation | Implication | Source |

|---|---|---|---|

| Subcellular Localization | Fluorescent probe localizes to mitochondria within 20 minutes. | Mitochondria are a primary target. | researchgate.netnih.gov |

| Oxygen Consumption Rate (OCR) | Rapid and substantial decrease upon treatment. | Inhibition of mitochondrial respiration. | nih.gov |

| Extracellular Acidification Rate (ECAR) | No compensatory increase; potential decrease at high concentrations. | Does not trigger a glycolytic switch; may inhibit glycolysis. | nih.gov |

Intracellular Signaling Pathway Modulation

Cervicarcin's impact extends to the intricate signaling networks that govern cell life and death, leading to the inhibition of cancer cell growth and the induction of programmed cell death.

Cervicarcin has been shown to be an inducer of apoptosis, or programmed cell death, in cancer cells. biosynth.comontosight.aibiorxiv.org While specific pathway details for Cervicarcin are limited, the well-studied analogue Mensacarcin provides a potential model. Studies show that Mensacarcin activates caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. researchgate.net This activation is accompanied by the cleavage of PARP-1, a protein involved in DNA repair, and the appearance of chromatin condensation, both of which are classic hallmarks of apoptosis. researchgate.net Furthermore, Mensacarcin was found to cause genetic instability, an early sign of apoptotic processes. researchgate.net This body of evidence suggests that Cervicarcin likely triggers apoptosis through a caspase-dependent mitochondrial pathway. researchgate.netnih.gov

As an antitumor antibiotic, Cervicarcin demonstrates a strong inhibitory effect on the proliferation of various cancer cells. medchemexpress.eu Early studies highlighted its potent activity against specific transplantable mouse tumors. medchemexpress.com Its efficacy has been noted particularly against Sarcoma 180 and Sarcoma NF, while showing weaker effects on other models like Sarcoma 37 and Ehrman's ascites cancer. medchemexpress.commedchemexpress.eu

Table 2: Reported Antitumor Activity of Cervicarcin

| Tumor Model | Reported Inhibitory Effect | Source |

|---|---|---|

| Sarcoma 180 | Strong | medchemexpress.commedchemexpress.eu |

| Sarcoma NF | Strong | medchemexpress.commedchemexpress.eu |

| Sarcoma 37 | Weak | medchemexpress.commedchemexpress.eu |

| Ehrman's ascites cancer | Weak | medchemexpress.commedchemexpress.eu |

| Friend leukemia | Weak | medchemexpress.commedchemexpress.eu |

Interaction with Macromolecular Targets (e.g., DNA, Proteins)

The biological activity of Cervicarcin is rooted in its interaction with essential cellular macromolecules. The chemical structure of Cervicarcin and its analogues, which features reactive epoxy groups, suggests they can form covalent bonds with nucleophiles found in biological systems, such as specific residues on enzymes or other proteins. ontosight.ai This interaction could irreversibly inhibit the function of proteins that are critical for cancer cell metabolism and survival. ontosight.ai

One report suggests that a potential mechanism of action for Cervicarcin involves the inhibition of ghrelin-induced kinase activation, pointing towards a specific protein kinase as a target. biosynth.com While direct interaction with DNA has not been explicitly detailed for Cervicarcin, the finding that its analogue Mensacarcin causes genetic instability suggests it may interfere with DNA integrity, either directly or indirectly as a consequence of apoptosis induction. researchgate.net

Mentioned Compounds

Structure Activity Relationship Sar Studies of Cervicarcin

Determination of Absolute Stereochemistry and Configuration

The definitive absolute stereochemistry of Cervicarcin was established through a combination of chemical degradation and spectroscopic methods. rsc.org Early studies determined the relative stereochemistry of the molecule, which was later confirmed to represent its absolute configuration. oup.comtandfonline.comtandfonline.comjst.go.jp

The elucidation process involved a series of chemical transformations to create derivatives suitable for analysis. rsc.org Initially, Cervicarcin (represented as structure I) was subjected to hydrogenolysis, which eliminated the C-1 hydroxy group to yield a key alcohol intermediate (II). This intermediate was then methylated with diazomethane (B1218177) to produce a methyl ester derivative (III). Extensive analysis using 220 MHz ¹H NMR and 100 MHz decoupling studies on this derivative in pyridine-d₅ was instrumental in confirming the position of the hydrogenolysis. rsc.org

To finalize the absolute configuration, the Aromatic Chirality Method was employed. The alcohol (III) was treated with p-chlorobenzoyl chloride, yielding a monobenzoate derivative (IV). The circular dichroism (CD) spectrum of this derivative exhibited a strong positive Cotton effect. According to the Aromatic Chirality Method, this positive sign indicates a positive chirality between the long axes of the naphthalene (B1677914) and the p-chlorobenzoate chromophores. This observation was key to unequivocally assigning the absolute configuration of Cervicarcin as depicted in structure (I). rsc.org

Identification of Pharmacophoric Elements for Bioactivity

Pharmacophore modeling aims to identify the essential spatial arrangement of molecular features responsible for a compound's biological activity. slideshare.netresearchgate.net For Cervicarcin, the complex, highly oxygenated structure presents several key elements crucial for its antitumor properties.

Significance of Specific Chemical Moieties (e.g., Epoxide Groups)

Among the various functional groups present in the Cervicarcin scaffold, the epoxide moieties have been identified as fundamentally important for its bioactivity. ontosight.airesearchgate.net Epoxide groups are known to be reactive towards biological nucleophiles, such as the side chains of amino acid residues in proteins or nitrogenous bases in DNA. This reactivity is a common mechanism for the covalent modification of biological targets by antitumor agents, leading to the inhibition of cell growth and the induction of apoptosis. ontosight.ai

Studies on Mensacarcin, a structurally related and highly potent antitumor polyketide, provide strong corroborating evidence for the role of epoxides. researchgate.netnih.gov Research on Mensacarcin has shown that its epoxide moieties are critical for its antitumor activity. researchgate.netnih.govresearchgate.net Specifically, the epoxy group located in the side chain is considered primarily responsible for the compound's cytotoxic effect. researchgate.net Semi-synthetic modifications of Mensacarcin that targeted this side-chain epoxide revealed a direct correlation between the degree of oxidation in the side chain and the resulting cytotoxicity. researchgate.netresearchgate.netnih.gov This highlights the crucial role of the electrophilic epoxide ring in the mechanism of action of this class of natural products.

SAR of Cervicarcin Derivatives and Analogues

The synthesis and evaluation of derivatives and analogues are a cornerstone of SAR studies, providing direct insight into how specific structural changes affect biological function.

Impact of Methylation, Acetylation, and Halogenation on Antitumor Activity

Modifications such as methylation, acetylation, and halogenation can significantly alter a molecule's physicochemical properties, including its solubility, reactivity, and ability to interact with biological targets. ontosight.ai

Methylation: A methylated derivative, Cervicarcin Methyl Ether, has been described. ontosight.ai This compound maintains the characteristic anthrone (B1665570) backbone and epoxy groups. Its potential as an anticancer agent has been recognized, with research focusing on its ability to inhibit cancer cell growth and induce apoptosis. ontosight.ai The specific arrangement of the epoxy, hydroxyl, and methyl ether moieties is considered crucial for its biological activity, suggesting that methylation at certain positions is compatible with maintaining its cytotoxic potential. ontosight.ai

Correlation Between Structural Modifications and Efficacy Profiles

The correlation between structural changes and antitumor efficacy is a key aspect of optimizing a lead compound. For the Cervicarcin family of compounds, the most definitive correlation has been established for the oxidative state of the side chain. As observed with the closely related analogue Mensacarcin, modifications to the side chain's epoxide group directly influence its cytotoxic power. researchgate.netnih.gov This suggests that the electrophilic nature of this part of the molecule is a primary determinant of its efficacy.

Furthermore, studies on Cervicarcin and its derivatives have shown varied effects against different transplantable mouse tumors. medchemexpress.com Cervicarcin itself demonstrated strong inhibitory effects against sarcoma 180 and sarcoma NF, but weaker activity against sarcoma 37, Ehrman's ascites cancer, and Friend leukemia. medchemexpress.com This differential activity profile underscores that subtle structural interactions with cellular targets in different cancer types can lead to significant variations in efficacy.

Comparative Structural Analysis with Related Antitumor Natural Products

Comparing Cervicarcin to other natural products reveals common structural motifs associated with antitumor activity. The most relevant comparator is Mensacarcin , a highly oxygenated polyketide from Streptomyces bottropensis. nih.govnih.gov

Mensacarcin: Structurally, Mensacarcin is closely related to Cervicarcin. researchgate.netnih.gov Both share a complex, stereochemically rich hexahydroanthracene (B13798584) backbone and are produced by Streptomyces. Crucially, both molecules possess epoxide moieties that are vital to their potent antitumor effects. nih.gov Mensacarcin exhibits potent cytostatic properties across a wide range of cancer cell lines, with a mean 50% growth inhibition (GI50) of 0.2 μM, and shows selective cytotoxicity against melanoma cells. nih.gov Its unique mechanism of action, which involves targeting mitochondria and inducing apoptosis, may offer insights into Cervicarcin's own cellular activities. nih.govnih.gov

Spiroketal-Containing Natural Products: The core of Cervicarcin features a spiroketal system. This structural motif is present in numerous other bioactive natural products known for a range of activities, including anticancer effects. researchgate.netucsb.edu Examples include the virgatolides, which contain a rare benzannulated 6,6-spiroketal moiety, and various compounds isolated from marine fungi that also possess spiroketal rings and exhibit significant bioactivity. ucsb.edumdpi.com The prevalence of this "privileged scaffold" suggests that its rigid, three-dimensional structure is well-suited for specific, high-affinity interactions with biological macromolecules. ucsb.edu

The SAR data for Cervicarcin and its analogues, particularly when viewed in comparison to related compounds like Mensacarcin, consistently point to the highly functionalized, stereochemically complex core and, most critically, the electrophilic epoxide groups as the primary drivers of its potent antitumor activity.

Preclinical Efficacy and Pharmacological Profiling of Cervicarcin

In vitro Antitumor Efficacy Across Diverse Cancer Cell Lines

Cervicarcin, an antitumor antibiotic, has demonstrated notable efficacy in preclinical studies. medchemexpress.com Its activity has been evaluated against various cancer cell lines, revealing a spectrum of sensitivity and providing insights into its potential therapeutic applications.

Growth Inhibition and Cytotoxicity in Sarcoma Models

While specific studies focusing solely on cervicarcin's effect on a wide array of sarcoma models are not extensively detailed in the provided results, the broader context of anticancer drug evaluation in sarcoma points to the importance of testing novel compounds against this heterogeneous group of malignancies. Research on other agents in sarcoma models, such as targeting the IGF1R, has shown specific cytotoxicity and inhibition of sarcoma growth in preclinical xenograft models. frontiersin.org Similarly, the investigation of PI3K inhibitors has demonstrated a delay in tumor growth in mouse models of undifferentiated pleomorphic sarcoma. frontiersin.org The evaluation of new compounds like cervicarcin would typically involve similar in vitro assays to determine its potential against various sarcoma subtypes.

Differential Sensitivity and Resistance Mechanisms

The effectiveness of anticancer agents can be highly variable across different cancer types and even within the same cancer subtype. This differential sensitivity is often linked to the underlying molecular characteristics of the cancer cells. Mechanisms of resistance to chemotherapy are a significant challenge in oncology and can be intrinsic or acquired. nih.govnih.gov

Key mechanisms that contribute to drug resistance include:

Drug Inactivation or Metabolism: Cancer cells can metabolize drugs into inactive forms. mdpi.com

Altered Drug Targets: Mutations or changes in the expression of the drug's molecular target can reduce its effectiveness. nih.gov

Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage can lead to resistance. nih.govmdpi.com

Activation of Survival Pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of the drug. nih.gov

Drug Efflux: Increased expression of transporter proteins can pump the drug out of the cell, reducing its intracellular concentration. nih.gov

Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies or the development of drugs that can bypass these resistance pathways. nih.govnih.gov The tumor microenvironment also plays a critical role in mediating resistance to therapy. frontiersin.org

In vivo Antitumor Activity in Established Preclinical Models

In vivo studies are essential to evaluate the therapeutic potential of a compound in a living organism. These models help to understand the drug's efficacy, and pharmacokinetics, and to identify potential on-target and off-target effects.

Evaluation in Transplantable Mouse Tumor Models

Transplantable mouse tumor models are a cornerstone of in vivo cancer research. nih.gov These models involve the transplantation of cancer cells or tumor fragments into mice. nih.govnih.gov They can be categorized as either xenograft models, where human tumor cells are transplanted into immunodeficient mice, or syngeneic (allograft) models, where mouse tumor cells are transplanted into immunocompetent mice of the same genetic background. nih.gov

Cervicarcin has been shown to exhibit antitumor efficacy in mouse models. medchemexpress.com The choice of model is critical; for instance, to study interactions with the immune system, syngeneic models are preferred. mdpi.com The site of transplantation can also influence tumor growth and response to therapy, with common sites including subcutaneous, intravenous, and orthotopic locations. nih.govmdpi.com For example, studies have successfully established transplantable mouse models for cervical cancer and sarcoma to evaluate novel treatments. nih.govnih.gov

Table 1: Examples of Transplantable Mouse Tumor Models in Cancer Research

| Model Type | Description | Common Cancer Types Studied | Key Advantages | Reference |

| Xenograft | Human tumor cells or tissues are transplanted into immunodeficient mice (e.g., nude or SCID mice). | Cervical Cancer, Sarcoma, Breast Cancer | Allows for the study of human tumors in a living system. | nih.govmdpi.comnih.gov |

| Syngeneic (Allograft) | Mouse tumor cells are transplanted into immunocompetent mice of the same genetic background. | Sarcoma, Breast Cancer | Enables the study of tumor-immune system interactions. | nih.govmdpi.com |

| Carcinogen-Induced | Tumors are induced in mice through exposure to carcinogens and then can be transplanted into syngeneic hosts. | Sarcoma | Models tumors with a preserved tumor microenvironment and allows for the study of immune responses. | mdpi.com |

Advanced Preclinical Model Systems for Efficacy Assessment

To better predict clinical outcomes, there is a growing emphasis on developing more complex and physiologically relevant preclinical models.

Application of Complex In vitro Models (CIVMs)

Complex in vitro models (CIVMs), such as organoids and microphysiological systems (often called "organ-on-a-chip"), are three-dimensional (3D) multicellular structures that better mimic the in vivo environment compared to traditional 2D cell cultures. nih.govnih.govlek.com These models can incorporate various cell types and components of the extracellular matrix to recreate the complex architecture and cell-cell interactions of a tumor and its microenvironment. nih.govnih.gov

The application of CIVMs in cancer research is expanding. For instance, 3D in vitro models of cervical dysplasia have been developed to evaluate therapeutic agents. frontiersin.org These models offer a platform to study drug efficacy in a more realistic setting and have the potential to bridge the gap between in vitro studies and in vivo animal models. nih.govlek.com The development of CIVMs is a significant step towards more accurate preclinical drug evaluation and personalized medicine. nih.govnih.govc-path.org

Utilization of Patient-Derived Organoids (PDOs) for Drug Responsiveness

Patient-derived organoids (PDOs) are three-dimensional cell cultures grown from a patient's tumor tissue that closely mimic the characteristics of the original tumor. hubrecht.euega-archive.orgnih.gov These "mini-tumors" in a dish provide a valuable platform for testing the efficacy of anticancer drugs on an individual's specific cancer. medchemexpress.comnih.govnih.gov The process involves obtaining a tissue sample from a patient, from which organoids are then established and cultured. hubrecht.eunih.gov These PDOs can be used for large-scale drug screening to identify effective treatments and to study the mechanisms of drug resistance. nih.govcrownbio.com

Research has demonstrated that PDOs can successfully replicate the histology, gene expression, and mutational profiles of the primary tumors from which they were derived. hubrecht.eunih.govnih.gov This fidelity to the patient's tumor makes them a promising tool for personalized medicine, potentially allowing for the prediction of a patient's response to a specific chemotherapy regimen. hubrecht.euega-archive.orgnih.gov Studies on various cancers, including cervical cancer, have shown that PDOs can be used to test sensitivity to a range of chemotherapeutic agents and radiation therapy. medchemexpress.comnih.govnih.gov

Notably, a comprehensive search of the available scientific literature did not yield specific studies on the utilization of Patient-Derived Organoids (PDOs) to evaluate the drug responsiveness of Cervicarcin. While the use of PDOs in cancer research is a rapidly advancing field, specific data on Cervicarcin's effects in these models is not currently available. hubrecht.euega-archive.orgnih.gov

| Feature of PDOs | Relevance to Drug Responsiveness |

| High-throughput Screening | Enables testing of numerous drugs simultaneously to identify potential therapeutic agents. nih.gov |

| Genetic and Phenotypic Fidelity | Ensures that drug responses in the lab closely mirror those in the patient. hubrecht.eunih.govnih.gov |

| Personalized Medicine | Allows for the selection of the most effective treatment for an individual patient, avoiding a one-size-fits-all approach. medchemexpress.comnih.gov |

| Resistance Studies | Helps in understanding and predicting how tumors may develop resistance to certain drugs. hubrecht.eu |

Integration with Patient-Derived Xenograft (PDX) Models

Patient-Derived Xenograft (PDX) models involve the implantation of human tumor tissue directly into immunodeficient mice. nih.govnih.govmdpi.com These models are considered highly translational as they maintain the cellular and molecular characteristics of the original patient tumor, including its heterogeneity. nih.govcrownbio.commdpi.com PDX models are instrumental in preclinical efficacy screening of new cancer drugs, providing a more accurate prediction of how a treatment might perform in human clinical trials compared to traditional cell line-derived xenografts. nih.govontosight.ai

The establishment of a PDX model involves surgically obtaining a fresh tumor sample from a patient and implanting it into a mouse. nih.govmdpi.com Once the tumor grows, it can be passaged to other mice for larger-scale studies. nih.gov These models have been successfully established for various cancer types, including cervical cancer, with studies showing that the xenografted tumors retain the histological and genetic features of the parent tumor. nih.govnih.govmdpi.com This allows for the in vivo evaluation of drug efficacy, the identification of biomarkers for drug sensitivity, and the study of tumor progression and metastasis. crownbio.commdpi.com

Despite the significant role of PDX models in preclinical oncology, a review of existing research reveals a lack of specific studies investigating the preclinical efficacy of Cervicarcin using Patient-Derived Xenograft (PDX) models. General preclinical studies have been conducted on Cervicarcin, but its evaluation in these advanced, patient-derived models has not been reported in the available literature. medchemexpress.commedchemexpress.comontosight.ai

Early in vivo studies on Cervicarcin have reported its antitumor activity against certain transplantable mouse tumors. nih.gov These initial findings provide a basis for its classification as an antitumor antibiotic. medchemexpress.commedchemexpress.com

| Tumor Model | Reported Effect of Cervicarcin |

| Sarcoma 180 | Strong inhibitory effect. medchemexpress.commedchemexpress.com |

| Sarcoma NF | Strong inhibitory effect. medchemexpress.commedchemexpress.com |

| Sarcoma 37 | Weak effect. medchemexpress.commedchemexpress.com |

| Ehrman's ascites cancer | Weak effect. medchemexpress.commedchemexpress.com |

| Friend leukemia | Weak effect. medchemexpress.commedchemexpress.com |

Emerging Research Avenues and Translational Perspectives for Cervicarcin

Development of Next-Generation Cervicarcin Analogues for Enhanced Bioactivity

The development of new therapeutic agents from a natural product lead like Cervicarcin hinges on the ability to synthesize and evaluate analogues with improved properties. The chemical structure of Cervicarcin, which features an anthrone (B1665570) backbone with reactive epoxy groups and multiple hydroxyl groups, provides a rich scaffold for chemical modification. ontosight.ai Understanding this structure is the critical first step in designing derivatives with enhanced bioactivity, better target specificity, and improved pharmacological profiles. ontosight.ai

Research in this area focuses on several key strategies:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the functional groups on the Cervicarcin molecule—such as the epoxy, hydroxyl, and methyl ether moieties—researchers can determine which parts of the structure are essential for its biological activity. ontosight.ai For instance, the epoxy groups are thought to be key to its reactivity with biological nucleophiles, potentially targeting specific enzymes or proteins within cancer cells. ontosight.ai

Synthesis of Derivatives: The goal of synthetic efforts is to create a library of Cervicarcin analogues. These efforts may involve altering the stereochemistry of the molecule or adding new functional groups to enhance properties like solubility or cell permeability. oup.com The synthesis of related compounds like Cervicarcin methyl ether represents an early step in this exploratory process. ontosight.ai

Enhanced Target Engagement: The primary objective of creating analogues is to improve the molecule's interaction with its biological target. While the precise mechanism of action is still under investigation, it is known to involve the inhibition of ghrelin-induced kinase activation. biosynth.com Next-generation analogues would be designed to bind to this or other identified targets with higher affinity and specificity, thereby increasing potency and potentially reducing off-target effects.

Exploration of Synergistic Therapeutic Combinations with Complementary Modalities

To maximize the therapeutic impact of Cervicarcin, researchers are exploring its potential use in combination with other established cancer treatment modalities. The rationale behind combination therapy is to attack the cancer through multiple, complementary mechanisms, which can lead to enhanced efficacy and overcome potential resistance. nih.gov While clinical data for Cervicarcin combinations is not yet available, promising strategies for the disease it targets, cervical cancer, provide a logical framework for future studies. nih.govoaepublish.com

Potential synergistic combinations could include:

Radiotherapy: Radiotherapy combined with immunotherapy has shown a synergistic effect in several clinical trials for cancer treatment. nih.gov Combining Cervicarcin with radiation could offer a dual approach: radiation-induced DNA damage coupled with Cervicarcin's inhibition of cellular growth pathways.

Immunotherapy: Immune checkpoint inhibitors (ICIs) have become a cornerstone of treatment for various cancers. oaepublish.comnih.gov Combining Cervicarcin with ICIs could enhance the immune system's ability to recognize and eliminate tumor cells by simultaneously using Cervicarcin to suppress tumor growth. biosynth.com

Conventional Chemotherapy: Established chemotherapeutic agents like cisplatin (B142131) and paclitaxel (B517696) are standard treatments for cervical cancer. oaepublish.comnih.gov Combining these agents with Cervicarcin could allow for a multi-pronged attack on cancer cell proliferation and survival. The combination of cisplatin-paclitaxel has been shown to be superior to cisplatin monotherapy in terms of response rate and progression-free survival in patients with stage IVB, recurrent, or persistent squamous cell carcinoma of the cervix. oaepublish.com

The exploration of such combinations is critical for positioning Cervicarcin within existing treatment paradigms and unlocking its full therapeutic potential.

Advanced Bioanalytical and Imaging Techniques for Cervicarcin Tracking

Understanding what happens to a drug compound within a biological system is fundamental to its development. Advanced bioanalytical and imaging technologies are essential for tracking Cervicarcin, quantifying its distribution, and observing its engagement with molecular targets in real-time. These techniques provide critical data on the pharmacokinetics and pharmacodynamics of the compound.

The field of bioanalytical and imaging technologies is diverse and includes: nih.gov

Mass Spectrometry (MS): Highly sensitive MS-based methods can be developed to detect and quantify Cervicarcin and its metabolites in biological samples like blood, plasma, and tissues.

Advanced Microscopy and Imaging: Techniques such as fluorescence microscopy could be used to visualize the subcellular localization of Cervicarcin. This would require the synthesis of fluorescently-labeled Cervicarcin analogues, which would serve as probes to track the compound's journey into the cell and its interaction with specific organelles or proteins. nih.gov

Separation Sciences: Techniques like high-performance liquid chromatography (HPLC) are indispensable for separating Cervicarcin from complex biological matrices before quantification, ensuring accurate measurement.

Biophysical Techniques: Methods including optical spectroscopy and magnetic resonance can provide insights into the binding interactions between Cervicarcin and its target proteins, helping to confirm target engagement in a cellular context. nih.gov

The application of these tools is crucial for bridging the gap between in vitro experiments and in vivo efficacy, providing a clear picture of the compound's behavior in a living system. ontosight.ai

Omics-Based Approaches to Elucidate Comprehensive Biological Responses

The advent of "omics" technologies allows for a holistic view of the molecular changes that occur in a biological system in response to a therapeutic agent. biorxiv.org Applying these approaches to Cervicarcin research can uncover its mechanism of action on a global scale, identify biomarkers of response, and reveal potential resistance mechanisms. nih.gov Multi-omics analysis provides a powerful platform for understanding the complex interplay between different biological layers. nih.govbiorxiv.org

| Omics Field | Potential Application for Cervicarcin Research | Insights Gained |

| Genomics | Analyzing DNA changes in cancer cells to see if specific mutations confer sensitivity or resistance to Cervicarcin. | Identification of genetic biomarkers for patient stratification. |

| Transcriptomics | Measuring genome-wide changes in mRNA expression in cells treated with Cervicarcin using RNA-sequencing. nih.gov | Revealing the cellular pathways and gene networks that are modulated by the compound. |

| Proteomics | Quantifying changes in the abundance and post-translational modifications of thousands of proteins following Cervicarcin treatment. nih.gov | Direct identification of protein targets and pathways affected by Cervicarcin. |

| Metabolomics | Profiling the global changes in small-molecule metabolites within a cell or organism after exposure to Cervicarcin. | Understanding the impact of Cervicarcin on cellular metabolism and bioenergetics. |

| Single-Cell Omics | Analyzing the transcriptomic or proteomic profiles of individual cells to understand the heterogeneity of cellular responses to Cervicarcin. nih.gov | Revealing rare cell populations that may be resistant to treatment and uncovering diverse response mechanisms within a tumor. nih.gov |

By integrating these multi-omics datasets, researchers can construct a comprehensive model of Cervicarcin's biological effects, paving the way for more precise and effective therapeutic strategies. biorxiv.org

Computational Drug Discovery and In Silico Modeling for Cervicarcin Optimization

Computational chemistry and computer-aided drug design (CADD) have become indispensable tools in modern drug discovery, offering a way to accelerate the development process while reducing costs. mdpi.comjpionline.org These in silico approaches are particularly valuable for optimizing a lead compound like Cervicarcin. frontiersin.org By using the three-dimensional structure of a biological target, these methods can predict how potential drug candidates will interact with it. mdpi.comjpionline.org

Key computational techniques and their applications for Cervicarcin include:

| Computational Method | Application for Cervicarcin Optimization |

| Molecular Docking | Predicts the preferred binding orientation and affinity of Cervicarcin analogues to its target protein(s). mdpi.comnih.gov This helps in prioritizing which analogues to synthesize and test. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of Cervicarcin analogues with their biological activity. nih.govbioascent.com These models can then predict the activity of new, unsynthesized compounds. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the Cervicarcin-protein complex over time, providing insights into the stability of the interaction and the dynamic nature of the binding pocket. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in Cervicarcin required for biological activity. This model can be used to screen large virtual libraries for new, structurally diverse compounds with similar activity. |

| ADMET Prediction | Uses computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Cervicarcin analogues, helping to identify candidates with favorable drug-like properties early in the process. mdpi.com |

Through the iterative cycle of in silico design, chemical synthesis, and biological testing, researchers can rationally design next-generation Cervicarcin analogues with superior potency, selectivity, and pharmacokinetic properties, accelerating the journey from a natural product lead to a viable clinical candidate. bioascent.com

Q & A

Basic Research Questions

Q. How can researchers identify literature gaps to formulate focused research questions on Cervicarcin?

- Methodological Answer : Conduct a systematic scoping review using frameworks like Arksey & O’Malley’s five-stage approach . Begin by defining the scope (e.g., Cervicarcin’s molecular mechanisms or therapeutic efficacy), then systematically search databases (PubMed, Scopus) using controlled vocabulary (MeSH terms). Use tools like PRISMA-ScR to map existing studies and identify understudied areas, such as Cervicarcin’s interaction with specific oncogenic pathways. Prioritize questions addressing reproducibility issues in prior studies (e.g., conflicting cytotoxicity results in vitro vs. in vivo) .

Q. What experimental designs are optimal for assessing Cervicarcin’s cytotoxicity in preclinical models?

- Methodological Answer : Use a tiered approach:

- In vitro : Screen cell lines (e.g., HeLa, SiHa) with varying p53 status to assess Cervicarcin’s selectivity. Employ dose-response curves (IC₅₀ calculations) and apoptosis assays (Annexin V/PI flow cytometry). Include positive controls (e.g., cisplatin) and validate results across ≥3 independent replicates .

- In vivo : Utilize xenograft models with standardized tumor volumes (e.g., 100–150 mm³) and randomize treatment groups. Monitor toxicity via body weight, hematological profiles, and histopathology. Ensure blinding during data collection to minimize bias .

Q. How should researchers validate Cervicarcin’s purity and stability in experimental setups?

- Methodological Answer :

- Purity : Perform HPLC-UV/HRMS with reference standards. For novel derivatives, include ¹H/¹³C NMR and elemental analysis .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Use inert storage conditions (argon atmosphere, -80°C) for long-term samples .

Advanced Research Questions

Q. How can conflicting data on Cervicarcin’s mechanism of action (e.g., pro-apoptotic vs. anti-angiogenic effects) be resolved?

- Methodological Answer : Apply multi-omics integration:

- Transcriptomics : RNA-seq to identify differentially expressed genes (DEGs) in treated vs. untreated models. Cross-reference with pathways like NF-κB or VEGF using tools like DAVID or GSEA .

- Proteomics : Use SILAC labeling and mass spectrometry to quantify protein expression changes. Validate key targets (e.g., Bcl-2, caspase-3) via Western blot .

- Contradiction Resolution : Perform meta-analysis of prior studies, assessing confounding variables (e.g., dosage, exposure time). Use Bradford Hill criteria to evaluate causality .

Q. What strategies are effective for integrating Cervicarcin into combination therapies while minimizing off-target effects?

- Methodological Answer :

- Synergy Screening : Use Chou-Talalay’s combination index (CI) in high-throughput assays. Test Cervicarcin with standard chemotherapeutics (e.g., paclitaxel) at fixed ratios (e.g., 1:1, 1:2) .

- Off-Target Profiling : Employ kinome-wide selectivity screens (e.g., KINOMEscan) and toxicogenomics to predict adverse pathways. Validate in co-culture models (e.g., hepatocytes + cancer cells) .

Q. How can researchers address reproducibility challenges in Cervicarcin’s pharmacokinetic (PK) studies?

- Methodological Answer : Standardize protocols across labs:

- In Vivo PK : Use cannulated rodents for serial blood sampling. Apply non-compartmental analysis (NCA) with Phoenix WinNonlin®. Report key parameters (Cmax, AUC, t½) with 95% confidence intervals .

- Inter-Lab Validation : Share reference samples via collaborative networks (e.g., CPTAC). Publish raw LC-MS/MS data in repositories like MetaboLights .

Q. What computational approaches predict Cervicarcin’s structure-activity relationships (SAR) for rational drug design?

- Methodological Answer :

- QSAR Modeling : Use Schrödinger’s Maestro or MOE to build models based on descriptors (logP, polar surface area). Validate with leave-one-out cross-validation (Q² > 0.5) .

- Docking/MD Simulations : Dock Cervicarcin into target proteins (e.g., topoisomerase II) using AutoDock Vina. Run 100-ns molecular dynamics (GROMACS) to assess binding stability .

Data Analysis & Reporting

Q. How should researchers statistically analyze contradictory cytotoxicity data across Cervicarcin studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data using random-effects models (RevMan®). Assess heterogeneity via I² statistics; if I² > 50%, perform subgroup analysis (e.g., cell type, assay method) .

- Sensitivity Analysis : Exclude outliers (Grubbs’ test) and re-analyze. Report effect sizes (Cohen’s d) with forest plots .

Q. What frameworks ensure ethical and reproducible reporting of Cervicarcin research?

- Methodological Answer : Adhere to:

- ARRIVE Guidelines : For in vivo studies, report sample size justification, randomization, and blinding .

- FAIR Principles : Share datasets with unique identifiers (DOI) in repositories like Zenodo. Use standardized metadata (ISA-Tab format) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.